tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminocyclopentyl derivative. One common method includes the use of tert-butyl N-[(1R,2S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate as a starting material, which is then reacted with ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate in an organic solvent, followed by the addition of a base and stirring to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and optimization of solvent and reagent usage to maximize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate include:
- tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
1932456-41-1 |
---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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